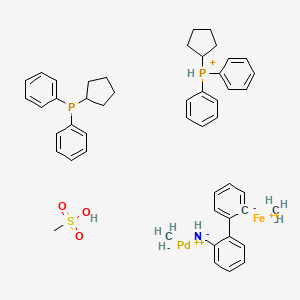
DPPF Palladacycle Gen. 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPPF Palladacycle Gen. 3, also known as 1,1’-bis(diphenylphosphino)ferrocene palladacycle, is a complex organometallic compound. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C47H41FeNO3P2PdS and a molecular weight of 924.11 g/mol . It appears as a yellow powder and is sensitive to air, requiring storage in a dark place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DPPF Palladacycle Gen. 3 typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium acetate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then packaged under inert conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
DPPF Palladacycle Gen. 3 is known for its versatility in catalyzing various types of reactions, including:
Cross-Coupling Reactions: It is highly effective in Suzuki, Heck, and Negishi cross-coupling reactions.
C-H Activation: The compound can activate C-H bonds, facilitating the formation of new carbon-carbon bonds.
Substitution Reactions: It can catalyze substitution reactions, particularly in the formation of carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions catalyzed by DPPF Palladacycle Gen. 3 include biaryl compounds, substituted alkenes, and various heterocycles .
Aplicaciones Científicas De Investigación
DPPF Palladacycle Gen. 3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of DPPF Palladacycle Gen. 3 involves the formation of a palladium complex with the substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The compound operates through both Pd(II)/Pd(IV) and Pd(0)/Pd(II) catalytic cycles, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
BrettPhos Palladacycle: Another palladacycle used in cross-coupling reactions.
Herrmann-Beller Palladacycle: Known for its high activity in catalytic C-C bond formation.
CPhos Palladacycle: Used in selective cross-coupling reactions.
Uniqueness
DPPF Palladacycle Gen. 3 is unique due to its high stability and efficiency in catalyzing a wide range of reactions. Its ability to operate under mild conditions and its compatibility with various substrates make it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C49H58FeNO3P2PdS+ |
|---|---|
Peso molecular |
965.3 g/mol |
Nombre IUPAC |
carbanide;cyclopentyl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphanium;iron(2+);methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/2C17H19P.C12H9N.CH4O3S.2CH3.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-6,8-9,13H;1H3,(H,2,3,4);2*1H3;;/q;;-2;;2*-1;2*+2/p+1 |
Clave InChI |
RUYOWFBBOFRQIO-UHFFFAOYSA-O |
SMILES canónico |
[CH3-].[CH3-].CS(=O)(=O)O.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Fe+2].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


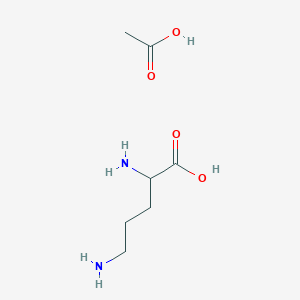

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
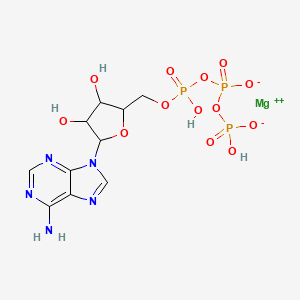

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
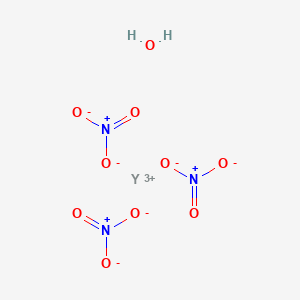
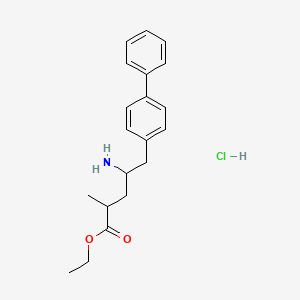
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
